molecular formula C12H21ClN2O3 B7930585 [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930585
M. Wt: 276.76 g/mol
InChI Key: VROVBUBLXULDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the pyrrolidine ring with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

    Formation of the Carbamate Ester: The final step involves the reaction of the chloroacetylated pyrrolidine with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate. This reaction is usually performed in an organic solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and tert-butyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: Carbamic acid and tert-butyl alcohol.

    Oxidation and Reduction Products: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary but often include enzymes and receptors relevant to the compound’s therapeutic or biological activity.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Bromo-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

Uniqueness

  • The presence of the chloroacetyl group makes [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester more reactive in nucleophilic substitution reactions compared to its bromoacetyl counterpart.
  • The tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability compared to the methyl ester variant.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROVBUBLXULDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.